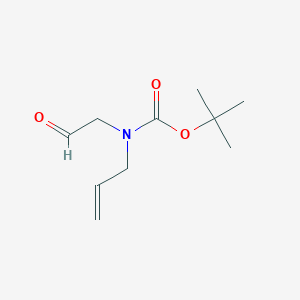

叔丁基烯丙基(2-氧代乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl allyl(2-oxoethyl)carbamate” is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 . It is a colorless to yellow liquid .

Molecular Structure Analysis

The InChI code for “tert-Butyl allyl(2-oxoethyl)carbamate” is1S/C10H17NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h5,8H,1,6-7H2,2-4H3 . This indicates the presence of an allyl group, a carbamate group, and a 2-oxoethyl group in the molecule. Physical And Chemical Properties Analysis

“tert-Butyl allyl(2-oxoethyl)carbamate” has a storage temperature of -20°C . It has a refractive index of n20/D 1.455 (lit.) . The compound is predicted to have a density of 1.035±0.06 g/cm3 .科学研究应用

Organic Building Block

N-Boc-2-aminoacetaldehyde is an organic building block . It can be used in various organic synthesis reactions, contributing to the formation of complex organic molecules.

Synthesis of γ-Aminobutyric Acid (GABA)-derived α-Keto Amide/Ester Units

It reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . This reaction is useful in the synthesis of GABA analogs, which have potential applications in neuroscience research.

α-Methylenation

α-Methylenation of this amino aldehyde proceeds in a quick and efficient manner using a recently reported protocol involving formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala . This reaction is useful in the synthesis of α-methylene carbonyl compounds, which are important in organic synthesis.

Three-Component Synthesis of Pyrrolidines

N-Boc-2-aminoacetaldehyde is also used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition . Pyrrolidines are five-membered nitrogen-containing heterocycles that are found in many natural products and pharmaceuticals.

Total Synthesis of (+)-Negamycin

It serves as a starting reagent in the total synthesis of (+)-negamycin . Negamycin is a naturally occurring antibiotic that has shown promise in the treatment of Duchenne muscular dystrophy.

Synthesis of (E)-Ethyl 4-((tert-Butoxycarbonyl)amino)but-2-enoate

N-Boc-2-aminoacetaldehyde is used in the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate . This compound is a useful intermediate in organic synthesis.

Synthesis of 2,2′-Bipyridine

It is used in the synthesis of 2,2′-bipyridine . 2,2′-Bipyridine is a commonly used ligand in inorganic and organometallic chemistry.

Building Block in the Synthesis of a Protected Pyrroloproline

Lastly, N-Boc-2-aminoacetaldehyde is a building block in the synthesis of a protected pyrroloproline . Pyrroloproline is a non-proteinogenic amino acid that is used in peptide synthesis.

安全和危害

作用机制

Mode of Action

It’s known that it’s used as a reagent in organic synthesis , particularly in the synthesis of amino acids and peptide compounds .

Biochemical Pathways

It’s used in organic synthesis, suggesting it may interact with a variety of biochemical pathways depending on the context of its use .

Result of Action

Its primary use as a reagent in organic synthesis suggests that its effects are likely dependent on the specific reactions it’s used in .

Action Environment

The action of tert-Butyl allyl(2-oxoethyl)carbamate can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it’s recommended to be stored at -20°C . Furthermore, its reactivity may be influenced by the presence of other chemicals in the reaction environment .

属性

IUPAC Name |

tert-butyl N-(2-oxoethyl)-N-prop-2-enylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h5,8H,1,6-7H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKTUZWBJIESMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-N-(furan-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2401886.png)

![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B2401889.png)

![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl methyl benzene-1,3-dicarboxylate](/img/structure/B2401896.png)

![(4-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2401900.png)

![Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2401904.png)